molecular formula C8H7NO3 B1220430 2-(4-Nitrophenyl)oxirane CAS No. 6388-74-5

2-(4-Nitrophenyl)oxirane

Cat. No.: B1220430
CAS No.: 6388-74-5
M. Wt: 165.15 g/mol
InChI Key: YKIUTLHCSNCTDZ-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)oxirane, also known as 4-nitrostyrene oxide, is an organic compound with the molecular formula C8H7NO3. It is a member of the epoxide family, characterized by a three-membered cyclic ether structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.

Mechanism of Action

Mode of Action

It is known that oxirane compounds can react with various electrophilic reagents . This suggests that 2-(4-Nitrophenyl)oxirane may interact with its targets through electrophilic reactions, leading to changes in the targets’ function.

Biochemical Pathways

Reactions of 2-amino-1-(4-nitrophenyl)ethanol, a related compound, with various electrophilic reagents led to the formation of oxazaheterocycles . This suggests that this compound may also affect similar biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . These precautions suggest that the compound’s action may be influenced by its physical state and exposure conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Nitrophenyl)oxirane can be synthesized through the epoxidation of 4-nitrostyrene. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent. The reaction is typically carried out in dichloromethane (CH2Cl2) at room temperature. The process involves adding m-CPBA to a stirred solution of 4-nitrostyrene in dichloromethane on ice, followed by stirring at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, biocatalytic methods using engineered enzymes have been explored for the asymmetric synthesis of enantiopure this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo further oxidation to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)oxirane has several applications in scientific research:

    Organic synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biocatalysis: The compound is used in studies involving enzyme-catalyzed reactions, particularly in the synthesis of enantiopure epoxides.

    Material science: It is employed in the development of new materials with specific properties, such as polymers and resins.

    Medicinal chemistry: Research explores its potential as a building block for the synthesis of biologically active molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)oxirane
  • 2-(4-Bromophenyl)oxirane
  • 2-(4-Fluorophenyl)oxirane

Comparison

2-(4-Nitrophenyl)oxirane is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties compared to its halogenated analogs. The nitro group enhances the compound’s reactivity in nucleophilic substitution and reduction reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(4-nitrophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIUTLHCSNCTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313114
Record name 2-(4-Nitrophenyl)oxirane
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-74-5
Record name 2-(4-Nitrophenyl)oxirane
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Record name 4-Nitrostyrene oxide
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Record name p-Nitrostyrene oxide
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Record name 2-(4-Nitrophenyl)oxirane
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Record name (p-nitrophenyl)oxirane
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Synthesis routes and methods I

Procedure details

To an ice-cold stirred suspension of 4-nitrophenacyl bromide (80 g, 0.33 mol) in methanol (800 mL) was added sodium borohydride (13.64 g, 0.36 mol) in small portions. After stirring for 2 h at 0-5° C., potassium carbonate (45.20 g, 0.33 mol) was added in small portions at the same temperature. The suspension was stirred for 18 h at room temperature, diluted with brine (600 mL) and extracted with diethyl ether (600 mL, 500 mL), the combined organic layers were dried over sodium sulfate, filtered and evaporated. The title compound (54.87 g, 0.33 mmol, 100%) was obtained as a pale yellow solid.
[Compound]
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45.2 g
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brine
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600 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

To 1 ml of Tris-SO4 buffer (50 mM, pH=7.3) containing 0.25 mM of para-nitro styrene oxide and 0.5 mM of NaN3, 0.7 mg of purified enzyme, obtained according to Example 1, was added. The reaction was stopped after 15 min and the solution was extracted with diethylether. The organic phase was analysed by chiral HPLC. The remaining (S)-para-nitro styrene oxide was obtained with an e.e. >99% and the product (R)-2-azido-1-(para-nitro-phenyl)-ethanol with an e.e. of 96%. The other regio-isomer 2-azido-2-(para-nitro-phenyl)-ethanol was formed in a ratio of 1:217 compared to (R)-2-azido-1-(para-nitro-phenyl)-ethanol. From this we concluded that the enzymatic azidolysis is almost absolutely regioselective (β selectivity>99%). The observed lower regioselectivity during a kinetic resolution on a longer time scale was due to the unwanted chemical side reaction.
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Synthesis routes and methods III

Procedure details

2-Bromo-1-(4-nitrophenyl)ethanone (1.9 g, 7.9 mmol) was stirred in methanol (30 mL) and the suspension cooled in an ice bath. Sodium borohydride (0.33 g, 8.7 mmol) was added in one portion and after five minutes the ice bath was removed and the mixture stirred at room temperature. After three hours potassium carbonate (1.1 g, 7.9 mmol) was added, and the mixture stirred at room temperature for a further 16 hours. The methanol was evaporated, water (50 mL) was added, and the mixture extracted with DCM (3×100 mL). The combined DCM phases were washed with brine, dried (sodium sulfate) and evaporated to give the title compound (I83) (1.296 g, 99% yield) as a yellow solid; 1H NMR (400 MHz, CDCl3) δ 8.25-8.18 (m, 2H), 7.50-7.41 (m, 2H), 3.96 (dd, J=4.1, 2.5 Hz, 1H), 3.23 (dd, J=5.5, 4.1 Hz, 1H), 2.78 (dd, J=5.5, 2.5 Hz, 1H). LCMS Method C: it 5.42 min.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What makes 2-(4-Nitrophenyl)oxirane a valuable compound in heterocyclization reactions?

A: While the provided abstract doesn't detail the specific reactions, it highlights that this compound amino derivatives are explored for their role in heterocyclization reactions []. This suggests that the compound, likely through its reactive epoxide ring and the influence of the nitrophenyl group, can participate in ring-forming reactions that lead to diverse heterocyclic compounds. Heterocycles are important structural motifs in pharmaceuticals and various bioactive molecules, making this research area highly relevant.

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